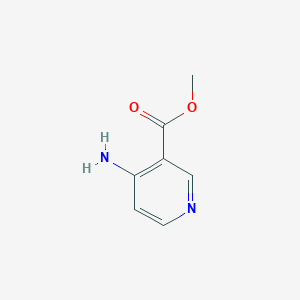

Methyl 4-aminonicotinate

Description

Properties

IUPAC Name |

methyl 4-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCARFFAPQGYGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343803 | |

| Record name | Methyl 4-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16135-36-7 | |

| Record name | Methyl 4-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 4 Aminonicotinate

Established Synthetic Pathways for the Preparation of Methyl 4-aminonicotinate

The synthesis of this compound can be achieved through several distinct pathways, primarily involving multi-step transformations from pyridine (B92270) precursors or direct derivatization of aminonicotinic acid.

A well-documented synthetic route commences with 3-Methylpyridine, which is first oxidized to 3-Methylpyridine 1-oxide. cas.cz This intermediate then undergoes a series of transformations to yield the target compound. The pathway involves the nitration of the pyridine N-oxide, followed by oxidation of the methyl group, esterification, and finally, reduction of the nitro group. cas.cz

The key steps are as follows:

N-Oxidation: 3-Methylpyridine is oxidized, typically with hydrogen peroxide, to form 3-Methylpyridine 1-oxide. cas.cz

Nitration: The resulting N-oxide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 3-methyl-4-nitropyridine (B157339) 1-oxide. cas.czcas.cz

Oxidation: The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate in sulfuric acid, which produces 4-nitronicotinic acid 1-oxide. cas.cz

Esterification: The carboxylic acid is converted to its methyl ester. One method involves forming the silver salt of the acid and subsequently treating it with methyl iodide to produce Methyl 4-nitronicotinate 1-oxide. cas.cz

Reduction: The final step is the catalytic hydrogenation of Methyl 4-nitronicotinate 1-oxide. Using a palladium on carbon (Pd/C) catalyst, both the nitro group is reduced to an amino group and the N-oxide is reduced back to the pyridine, affording this compound. cas.cz

Table 1: Multi-step Synthesis of this compound from 3-Methylpyridine 1-oxide

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Methylpyridine 1-oxide | 100% HNO₃, conc. H₂SO₄ | 3-Methyl-4-nitropyridine 1-oxide |

| 2 | 3-Methyl-4-nitropyridine 1-oxide | Na₂Cr₂O₇, H₂SO₄ | 4-Nitronicotinic acid 1-oxide |

| 3 | 4-Nitronicotinic acid 1-oxide | 1. Silver salt formation 2. Methyl iodide | Methyl 4-nitronicotinate 1-oxide |

A more direct and common approach to synthesizing this compound is through the esterification of 4-Aminonicotinic acid. This method is an example of a classic acid-catalyzed esterification reaction.

The process involves reacting 4-Aminonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by methanol. The reaction is typically followed by a neutralization step using a weak base like sodium bicarbonate to quench the acid catalyst. A continuous-flow synthesis has also been reported, highlighting the scalability of this method.

Table 2: Synthesis of this compound via Acid-Catalyzed Esterification

| Method | Reactants | Catalyst | Key Conditions | Purity |

|---|---|---|---|---|

| Batch Synthesis | 4-Aminonicotinic acid, Methanol | H₂SO₄ or HCl | Neutralization with NaHCO₃, recrystallization | >98% |

This pathway is often preferred for its efficiency and the commercial availability of the starting material, 4-Aminonicotinic acid, which itself can be synthesized via various routes, including from isoquinoline (B145761). researchgate.net

Functionalization and Derivatization Strategies Utilizing this compound as a Building Block

This compound is a valuable scaffold for constructing more complex molecules due to its multiple reactive sites: the amino group, the ester, and the pyridine ring itself.

While this compound is synthesized via esterification, its ester group can be further modified through transesterification. This reaction involves the exchange of the methyl group with another alcohol moiety, catalyzed by acids, bases, or enzymes. organic-chemistry.orgmdpi.com For instance, this compound can be re-esterified by reacting it with a different alcohol, such as p-nitrobenzyl alcohol, to yield the corresponding p-nitrobenzyl ester. cas.cz Such transformations are crucial for modifying the solubility, reactivity, and biological properties of the parent molecule. The use of microwave heating in conjunction with catalysts like titanium or zirconium salts can significantly accelerate these reactions. researchgate.net

The amino group of this compound provides a nucleophilic center for condensation and coupling reactions, enabling the synthesis of a wide array of complex structures. A notable example is its use in the synthesis of nucleoside analogues. This compound was used to confirm the structure of Clitidine, a toxic nucleoside, through its condensation with a protected ribofuranosyl chloride derivative (3,5-di-O-benzoyl-D-ribofuranosyl chloride). researchgate.net

Furthermore, the principles of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be applied to derivatives of this compound to build intricate biaryl structures. For example, palladium catalysts are widely used to couple arylboronic acids with aryl halides. researchgate.net A related compound, Methyl 2-chloronicotinate, undergoes coupling with 4-(aminomethyl)pyridine (B121137) in the presence of a base to form an intermediate in the synthesis of the drug Apatinib, demonstrating the utility of such coupling strategies on the nicotinic acid framework. google.com These reactions are fundamental in medicinal chemistry for linking different molecular fragments to create novel therapeutic agents.

The functionalization of the pyridine ring itself represents an advanced strategy for modifying this compound. Palladium-catalyzed reactions are powerful tools for C-H activation and functionalization of pyridine scaffolds. yorku.cabeilstein-journals.org While direct C-H amination of a pre-existing aminopyridine is complex, methodologies developed for the broader class of pyridines are relevant.

One strategic approach involves the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH), which proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov Another strategy uses directing groups to guide palladium catalysts to specific C-H bonds on the ring, allowing for the introduction of various functional groups. rsc.org For a substrate like this compound, such palladium-catalyzed cross-coupling reactions could potentially be employed to introduce aryl or alkyl groups at the C2, C5, or C6 positions, provided appropriate reaction conditions and, if necessary, pre-functionalization (e.g., halogenation) of the pyridine ring are used. These methodologies are at the forefront of synthetic chemistry, offering pathways to novel pyridine derivatives that would be difficult to access through traditional methods. yorku.carsc.org

Nucleophilic Substitutions and Ring Transformation Reactions leading to Functionalized 4-Aminopyridines

The amino group of this compound can engage in nucleophilic substitution reactions. These reactions allow for the introduction of various functional groups, leading to a diverse array of substituted pyridine derivatives.

A notable method for creating functionalized 4-aminopyridines involves the ring transformation of nitropyrimidinone using active methylene (B1212753) compounds with ammonium (B1175870) acetate. rsc.org Another approach details the reaction of 3-Methyl-5-nitropyrimidin-4(3H)-one with enaminones, which results in a ring transformation that produces functionalized 4-aminopyridines. researchgate.net This method allows for the introduction of different amino groups at the 4-position by modifying the enaminones. researchgate.net

Furthermore, studies on 4-nitropyridine-3-carboxylate 1-oxide derivatives have shown that the nitro group can be readily substituted by various nucleophiles under mild conditions. cas.cz This highlights the potential for nucleophilic aromatic substitution in creating functionalized nicotinates.

A facile synthesis of functionalized 4-aminopyridines has been achieved through the ring transformation of nitropyrimidinone with active methylene compounds in the presence of ammonium acetate. researchgate.net

| Precursor | Reagents | Product | Key Transformation |

| Nitropyrimidinone | Active methylene compounds, ammonium acetate | Functionalized 4-aminopyridines | Ring transformation |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Enaminones | Functionalized 4-aminopyridines | Ring transformation |

| Methyl 4-nitropyridine-3-carboxylate 1-oxide | Various nucleophiles | Functionalized 4-aminonicotinates | Nucleophilic aromatic substitution |

Catalytic Approaches in the Synthesis and Modification of Aminonicotinate Structures

Catalysis plays a crucial role in the synthesis and functionalization of aminonicotinate structures, offering efficient and selective methods for creating complex molecules.

Transition metals are extensively used as catalysts for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of heterocyclic compounds. mdpi.com Palladium catalysis, in particular, is a powerful tool for C-C and C-heteroatom bond formation, offering high efficiency and chemoselectivity. mdpi.com

Copper-catalyzed reactions have also been employed in the synthesis of nicotinate (B505614) derivatives. For instance, the synthesis of organochalcogenylated nicotinate derivatives has been achieved through a Cu-catalyzed intramolecular chalcogenamination reaction. mdpi.com Additionally, visible light-induced transition metal-catalyzed transformations are an emerging area, where a transition metal complex acts as both a photocatalyst and a catalyst for the chemical reaction. rsc.org

| Catalyst | Reaction Type | Substrate Example | Product Example |

| Palladium complexes | Cross-coupling | Halonicotinates | Aryl/alkenyl nicotinates |

| Copper salts | Chalcogenamination | (E)-2-en-4-ynyl azides | Organochalcogenylated nicotinate derivatives |

| Transition Metal Photocatalysts | Various | Nicotinate precursors | Functionalized nicotinates |

Recent research has focused on developing metal-free catalytic systems for the synthesis of N-heterocycles, including pyridine derivatives. rsc.orgresearchgate.net These methods provide sustainable alternatives to transition metal-catalyzed reactions. researchgate.net

One such approach involves the [3+3] annulation of cyclopropanols with β-enamine esters, mediated by 4-HO-TEMPO, to produce nicotinate derivatives. researchgate.netrsc.org This method is noted for its high atom efficiency and use of a greener oxidant. rsc.org Metal-free, regioselective C-H functionalization of heteroaromatic N-oxides has also been developed using organosilanes as coupling partners. acs.org

Furthermore, metal-free multi-component reactions (MCRs) have shown significant potential in the synthesis of various N-heterocyclic frameworks. researchgate.net For instance, an efficient metal-free approach for constructing imidazo[1,2-a]pyridine (B132010) derivatives has been developed using aryl alkynyl aldehydes and 2-amino pyridines as starting materials. rsc.org

| Catalytic System | Reaction Type | Substrates | Products |

| 4-HO-TEMPO | [3+3] Annulation | Cyclopropanols, β-enamine esters | Nicotinate derivatives |

| Tetrabutylammonium fluoride | C-H Functionalization | Heteroaromatic N-oxides, Organosilanes | Benzylated/alkynylated N-heterocycles |

| None (MCR) | Multi-component reaction | Aryl alkynyl aldehydes, 2-amino pyridines | Imidazo[1,2-a]pyridine derivatives |

Process Optimization and Scalability Considerations for this compound Synthesis

The synthesis of this compound can be achieved through the acid-catalyzed esterification of 4-aminonicotinic acid with methanol, using strong acids like sulfuric or hydrochloric acid. Post-reaction neutralization and purification steps such as extraction and recrystallization are crucial for obtaining a high-purity product.

For large-scale production, process optimization is essential. This includes considering factors like the choice of reagents, reaction conditions, and purification methods to ensure efficiency, cost-effectiveness, and safety. For instance, in the synthesis of related amides on a large scale, the activation of carboxylic acids using reagents like thionyl chloride or oxalyl chloride is a common strategy. sci-hub.se

A study on the synthesis of 4-aminonicotinic acid, a precursor to this compound, highlighted a process with advantages for large-scale production, including low-cost starting materials, safe operation, and simple purification without chromatography. researchgate.net Similarly, research on the continuous production of Methyl anthranilate from phthalimide (B116566) demonstrated that a microchannel reactor could improve yield and purity compared to traditional batch processes, offering a safer and more energy-efficient method for industrial production. cetjournal.it

| Synthesis Step | Key Parameters/Reagents | Considerations for Scalability |

| Esterification | 4-aminonicotinic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄) | Catalyst choice, reaction temperature, and time optimization. |

| Neutralization | Aqueous sodium bicarbonate or sodium hydroxide | Efficient quenching of excess acid, waste management. |

| Purification | Extraction with solvents (e.g., dichloromethane, toluene), Recrystallization | Solvent selection for efficiency and environmental impact, optimization of crystallization conditions. |

| Continuous Production | Microchannel reactors | Improved heat and mass transfer, enhanced safety, potential for higher throughput. |

Biological Activities and Pharmacological Investigations of Methyl 4 Aminonicotinate and Its Analogs

Role as a Key Synthetic Intermediate in the Development of Pharmacologically Active Compounds

Methyl 4-aminonicotinate is a valuable precursor in the synthesis of various pharmacologically active compounds. Its structure, featuring both an amine and a methyl ester group on a pyridine (B92270) ring, provides reactive sites for a multitude of chemical transformations. This versatility has been exploited in the development of drugs for cardiovascular and cerebrovascular diseases, as well as in the synthesis of compounds with potential antibacterial and antiviral activities.

The synthesis of 4-aminonicotinic acid, a key intermediate for certain therapeutic drugs, can be achieved from isoquinoline (B145761), with this compound being a closely related derivative. researchgate.net The process involves the oxidation of isoquinoline to form 3,4-pyridinedicarboxylic acid, followed by intramolecular dehydration to yield the corresponding anhydride. Subsequent ammonolysis and Hofmann rearrangement introduce the amino group at the C(4) position, ultimately leading to 4-aminonicotinic acid. researchgate.net This synthetic route highlights the importance of manipulating the pyridine core to introduce key functional groups necessary for pharmacological activity.

Furthermore, the amino and ester functionalities of this compound allow for the introduction of diverse substituents, enabling the creation of libraries of compounds for drug discovery screening. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This chemical tractability makes this compound a cornerstone in the synthesis of novel molecular entities with therapeutic potential.

Biochemical Transformations and Enzymatic Interactions

This compound participates in significant biochemical reactions, particularly those involving enzymes that recognize nicotinamide and related pyridine structures. These enzymatic transformations are crucial for understanding its biological roles and for the chemoenzymatic synthesis of complex molecules.

A notable biochemical application of this compound is its use in the enzymatic synthesis of Nicotinamide Adenine Dinucleotide (NAD) analogs. oup.com NAD is a critical cofactor in numerous redox reactions and is also a substrate for various signaling enzymes. The enzyme NADase (NAD glycohydrolase) from sources like pig brain can catalyze a trans-glycosidation reaction. In this process, the nicotinamide moiety of β-NAD is replaced by another pyridine base, such as this compound. oup.com

This enzymatic synthesis results in the formation of a new NAD analog where the nicotinamide group is substituted with a this compound residue. oup.com This reaction is highly specific and allows for the creation of structurally diverse NAD analogs that can be used as tools to study NAD-dependent enzymes or as potential inhibitors of these enzymes. The ability to generate such analogs is pivotal in medicinal chemistry and chemical biology for probing the active sites of enzymes like sirtuins and PARPs. nih.govmdpi.com

The chemical properties and reactivity of pyridine bases, including this compound, are significantly influenced by pH. The nitrogen atom in the pyridine ring can be protonated at acidic pH, which alters its electron-withdrawing or -donating characteristics and, consequently, its reactivity in both chemical and enzymatic reactions.

The efficiency of NADase-catalyzed analog formation is pH-dependent. The protonation state of the incoming pyridine base, such as this compound, affects its nucleophilicity and its ability to participate in the trans-glycosidation reaction. Optimal pH conditions are necessary to ensure that both the enzyme is active and the substrate is in the appropriate form for the reaction to proceed efficiently. Studies on the effect of pH on similar reactions have shown that the rate of adsorption and reaction can vary significantly with changes in pH, often with higher efficiency observed at neutral to slightly alkaline pH.

Biological Implications as a Precursor to Nucleoside Analogs

This compound serves as a precursor for the synthesis of various nucleoside analogs, which are compounds that mimic natural nucleosides and can interfere with cellular processes like DNA and RNA synthesis. These synthetic nucleosides are a cornerstone of antiviral and anticancer therapies.

This compound is a valuable starting material for the synthesis of deazapurine and deazapyrimidine nucleoside analogs. Deazapurines are purine analogs in which a nitrogen atom in the purine ring is replaced by a carbon atom. These modifications can significantly alter the biological activity of the resulting nucleosides, often leading to enhanced cytostatic or antiviral properties.

The synthesis of these analogs typically involves the condensation of a modified pyridine base, derived from this compound, with a protected ribose or deoxyribose sugar. The resulting nucleoside analogs are then evaluated for their ability to inhibit the proliferation of cancer cell lines (cytostatic activity) or to block the replication of various viruses (antiviral activity). nih.govmdpi.comfrontiersin.org The evaluation of these compounds often involves cell-based assays to determine their efficacy and toxicity. rsc.orgmdpi.com

Table 1: Examples of Cytostatic and Antiviral Activity of Nucleoside Analogs

| Compound Type | Target | Activity | Reference |

|---|---|---|---|

| Deazapurine Nucleosides | Cancer Cell Lines | Cytostatic | benthamscience.com |

| Deazapyrimidine Nucleosides | Various RNA/DNA Viruses | Antiviral | nih.gov |

| Carbocyclic Uracil Derivatives | RNA Viruses | Antiviral | mdpi.com |

This table is for illustrative purposes and does not represent specific data for derivatives of this compound without direct sourcing.

This compound has been instrumental in confirming the structure of natural products, such as the toxic nucleoside clitidine, which was isolated from the poisonous mushroom Clitocybe acromelalga. researchgate.net The structure of clitidine was elucidated through spectral data and chemical degradation, and its absolute configuration was confirmed by synthesis. researchgate.net

The synthesis of clitidine involved the condensation of this compound with a protected ribofuranosyl chloride. researchgate.net This synthetic route not only confirmed the proposed structure of clitidine but also established its β-riboside configuration. oup.com This work exemplifies how this compound can be a critical tool in the field of natural product chemistry, aiding in the structural verification and synthesis of complex bioactive molecules. The toxic properties of clitidine highlight the potential for pyridine-based nucleosides to have potent biological effects.

Evaluation in Disease-Relevant Targets and Therapeutic Applications

This compound, a substituted pyridine derivative, serves as a versatile scaffold in medicinal chemistry. Its structural features, comprising a pyridine ring with amino and methyl ester functionalities, make it a valuable starting point for the synthesis of a diverse range of biologically active molecules. Researchers have explored its utility as a core building block in the development of therapeutic agents for various diseases, including ocular disorders, cancer, and potentially cardiovascular and neurological conditions.

Application as a Core Building Block for Retinol Binding Protein 4 (RBP4) Antagonists in Ocular Diseases

Retinol Binding Protein 4 (RBP4) is a crucial transporter of retinol (Vitamin A) from the liver to peripheral tissues, including the eye. Elevated levels of RBP4 have been implicated in the pathogenesis of certain ocular diseases, such as atrophic age-related macular degeneration (AMD) and Stargardt disease, due to the accumulation of cytotoxic bisretinoid compounds in the retinal pigment epithelium (RPE). Antagonizing RBP4 is a promising therapeutic strategy to reduce the influx of retinol into the eye and thereby inhibit the formation of these toxic byproducts.

The 4-aminopyridine (B3432731) scaffold, of which this compound is a derivative, has been identified as a critical component for potent RBP4 antagonism. Research has shown that the position of the nitrogen atom within the pyridine ring is crucial for biological activity. Specifically, 4-aminopyridyl analogues have demonstrated significantly higher RBP4 potency compared to their 2-aminopyridyl counterparts. In one study, a 4-aminopyridyl analogue exhibited an SPA IC50 of 18.7 nM and an HTRF IC50 of 0.179 μM, comparable to the potent RBP4 antagonist A1120. nih.gov This highlights the importance of the 4-amino-substituted pyridine core, a key feature of this compound, in the design of effective RBP4 inhibitors for the treatment of ocular diseases. nih.govnih.gov

| Compound Class | Target | Rationale for Ocular Diseases |

| 4-Aminopyridyl Analogues | Retinol Binding Protein 4 (RBP4) | Inhibition of RBP4 reduces retinol transport to the retina, thereby decreasing the formation of cytotoxic bisretinoids implicated in atrophic AMD and Stargardt disease. |

Derivatization for Anti-Tumor Research, including Tubulin Polymerization Inhibition (as a scaffold for related CA-4 analogs)

Tubulin, a protein that polymerizes to form microtubules, is a well-established target for cancer chemotherapy. Agents that disrupt microtubule dynamics can arrest cell division and induce apoptosis in cancer cells. Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. However, its clinical utility is limited by its poor solubility and instability of the cis-double bond.

To overcome these limitations, researchers have designed and synthesized numerous CA-4 analogs, replacing the unstable double bond with various heterocyclic linkers. The pyridine ring, a core component of this compound, has emerged as a promising scaffold in this context. Pyridine-bridged CA-4 analogues have been developed that exhibit potent anticancer activities, including inhibition of cancer cell growth, cell cycle arrest, and disruption of angiogenesis. nih.gov

Studies have shown that the substitution pattern on the phenyl rings and the length of the linker are critical for the biological activity of these pyridine-bridged analogues. While direct synthesis from this compound is not explicitly detailed in all studies, its 4-aminonicotinate structure provides a key building block for creating analogs with the necessary functionalities for potent tubulin polymerization inhibition. The amino group can serve as a handle for further chemical modifications to attach the other aryl rings characteristic of CA-4 analogs.

| Compound Class | Target | Mechanism in Anti-Tumor Research |

| Pyridine-bridged CA-4 Analogues | Tubulin | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. |

Potential Contributions to Cardiovascular and Cerebrovascular Drug Development Pathways

Nicotinic acid, also known as niacin or vitamin B3, is structurally related to this compound and has been utilized for decades in the management of dyslipidemia. It is known to favorably modulate lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides. These lipid-modifying effects have been linked to a reduction in cardiovascular events in some clinical trials. researchgate.netnih.gov

Derivatives of nicotinic acid have been investigated for their vasoactive properties. For instance, certain thionicotinic acid derivatives have been shown to induce vasorelaxation in a dose-dependent manner. nih.gov This vasorelaxant effect is believed to be mediated, at least in part, by endothelium-derived nitric oxide and prostacyclin. Given that this compound is an ester of a nicotinic acid derivative, it and its further analogs represent a potential avenue for the development of novel cardiovascular and cerebrovascular agents. The ester functionality could be modified to improve pharmacokinetic properties, while the aminopyridine core could be further functionalized to enhance potency and selectivity for specific cardiovascular targets.

| Compound Class | Potential Therapeutic Area | Known Effects of Related Compounds |

| Nicotinic Acid Derivatives | Cardiovascular and Cerebrovascular Diseases | Modulation of lipid profiles (niacin) and induction of vasorelaxation (thionicotinic acid derivatives). researchgate.netnih.govnih.gov |

Explorations in Neurological Drug Research within the Aminopyridine/Pyrazine Context

The 4-aminopyridine scaffold is the basis for drugs used in the treatment of certain neurological disorders. 4-Aminopyridine itself is a potassium channel blocker that can enhance nerve signal conduction in demyelinated axons and is used to improve walking in patients with multiple sclerosis. nih.gov Its ability to cross the blood-brain barrier makes it a suitable candidate for targeting the central nervous system. nih.gov

Recent research has also pointed towards the neuroprotective properties of 4-aminopyridine, suggesting a role beyond symptomatic treatment. nih.gov Studies have shown that it can protect neurons from excitotoxicity and reduce neurodegeneration in animal models of neurological disease. nih.govnih.gov As a derivative of 4-aminopyridine, this compound provides a platform for developing novel neurological drugs. The methyl ester and the potential for further substitution on the pyridine ring allow for the fine-tuning of physicochemical properties, such as lipophilicity and drug-likeness, which are critical for CNS drug development. The amino group can also be modified to create a library of compounds for screening against various neurological targets.

| Compound Class | Therapeutic Area | Mechanism of Action of Parent Scaffold |

| 4-Aminopyridine Derivatives | Neurological Disorders | Blockade of voltage-gated potassium channels, enhancement of nerve conduction, and potential neuroprotective effects. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity and selectivity. For derivatives of this compound, SAR studies would focus on modifications at several key positions: the amino group, the methyl ester, and the pyridine ring itself.

Based on SAR studies of related aminopyridine and pyridine derivatives, several general principles can be inferred:

Modifications of the Amino Group: The amino group at the 4-position is a key determinant of the biological activity of many aminopyridine compounds. Its basicity and hydrogen-bonding capacity can be altered by acylation, alkylation, or incorporation into a heterocyclic ring. For example, in the context of JNK-2 inhibitors, the properties of substituents on the aminopyridine carboxamide scaffold, such as dipole moment and lipophilicity, were found to play a crucial role in their inhibitory activity. derpharmachemica.comderpharmachemica.com

Ester and Amide Modifications: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These changes significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can have a profound impact on its interaction with biological targets. For instance, in the development of RBP4 antagonists, the presence of a carboxylic acid was found to be important for binding. nih.gov

Substitution on the Pyridine Ring: The pyridine ring can be substituted with various functional groups to modulate the electronic properties, steric hindrance, and lipophilicity of the molecule. For example, in a series of pyridine derivatives with antiproliferative activity, the number and position of methoxy groups on the molecule were found to significantly influence their potency. nih.gov Similarly, in a study of 4-aminopyridine derivatives as potassium channel blockers, the introduction of small substituents at the 3-position had a significant impact on their blocking potency. researchgate.net

A hypothetical SAR study on this compound derivatives for a specific biological target might involve the synthesis and evaluation of a library of compounds with systematic variations at these positions. The resulting data would be used to build a model of the pharmacophore and guide the design of more potent and selective therapeutic agents.

| Modification Site | Potential Impact on Biological Activity |

| 4-Amino Group | Altered basicity, hydrogen bonding, and target interaction. |

| 3-Methyl Ester | Modified polarity, solubility, and metabolic stability. Conversion to carboxylic acid or amides can introduce new interaction points. |

| Pyridine Ring | Modulated electronic properties, steric effects, and lipophilicity, influencing target binding and pharmacokinetic properties. |

Conformational Analysis and Elucidation of Ligand-Target Binding Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation, and how it interacts with its specific biological target. For this compound and its analogs, researchers employ a variety of techniques to unravel these molecular intricacies.

Conformational Analysis:

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of a molecule. These preferred conformations are crucial as they often represent the bioactive form that binds to a biological receptor. The conformation of esters, such as this compound, has been a subject of significant investigation. Generally, the Z conformation is strongly favored over the E conformation due to a combination of steric and dipole-dipole interactions researchgate.net.

Computational methods are central to modern conformational analysis. Techniques like molecular mechanics and quantum mechanics calculations are used to predict the potential energy of different conformations, thereby identifying the most stable ones. For instance, computational studies on flexible molecules can map out the conformational landscape and the energy barriers between different states biomedres.us. While specific, detailed conformational analysis studies exclusively on this compound are not extensively documented in publicly available research, the principles of ester conformation provide a foundational understanding.

Elucidation of Ligand-Target Binding Interactions:

Understanding how a ligand like this compound binds to its target protein is a key objective in drug discovery. This involves identifying the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting the binding mode of a ligand to its receptor. Docking simulations place a ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. These studies can help elucidate the interactions between molecules and the subdomains of a protein's active site researchgate.net. For example, the addition of a methyl group can significantly impact binding affinity by occupying a hydrophobic pocket or by creating steric clashes nih.gov.

While specific targets for this compound are not prominently identified in the reviewed literature, the general principles of ligand-receptor interactions are well-established. For instance, cation-π interactions can play a vital role in regulating ligand-binding affinity and signaling nih.govresearchgate.net. The development of novel analogs often involves computational design to enhance binding to a target mdpi.com.

The following table summarizes the key molecular interactions that are typically investigated in ligand-target binding studies:

| Type of Interaction | Description | Potential Role in Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Crucial for specificity and anchoring the ligand in the binding site. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Often a major driving force for ligand binding, particularly for nonpolar regions of the ligand and target. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall stability of the ligand-protein complex. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and the protein. | Can guide the ligand into the binding pocket and contribute to binding affinity. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of ligands containing aromatic systems. |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | Can significantly contribute to binding affinity and specificity. |

In silico methods are also employed to predict potential biological targets for compounds. These approaches can involve comparing the structural or electronic features of a compound to libraries of known active molecules to infer potential targets f1000research.com.

Spectroscopic Characterization and Computational Chemical Analysis in Methyl 4 Aminonicotinate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methyl 4-aminonicotinate in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, researchers can confirm the connectivity of atoms and deduce the electronic environment within the molecule.

Typical ¹H NMR spectral data for a compound like this compound would reveal distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the ester group. The chemical shifts of the pyridine ring protons are influenced by the electron-donating amino group and the electron-withdrawing methyl ester group. The amine protons often appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration. The methyl protons of the ester group typically resonate as a sharp singlet in the upfield region of the spectrum.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the pyridine ring carbons provide valuable information about the electronic distribution within the aromatic system. The carbonyl carbon of the ester group typically appears at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~8.0-8.2 | - |

| C2 | - | ~150-152 |

| H5 | ~6.5-6.7 | - |

| C3 | - | ~108-110 |

| C4 | - | ~155-157 |

| C5 | - | ~106-108 |

| H6 | ~8.1-8.3 | - |

| C6 | - | ~148-150 |

| -NH₂ | ~5.0-6.0 (broad) | - |

| -COOCH₃ | ~3.8-3.9 | - |

| -COOCH₃ | - | ~51-53 |

| -COOCH₃ | - | ~165-167 |

A key aspect of the chemistry of aminopyridines, including this compound, is the potential for amino-imino tautomerism. The amino form is generally the predominant tautomer in the free base due to the preservation of the aromaticity of the pyridine ring. rsc.org However, protonation or substitution at the ring nitrogen can favor the imino form.

¹³C NMR spectroscopy is a powerful technique to study this tautomeric equilibrium. The chemical shifts of the pyridine ring carbons, particularly C2, C4, and C6, are sensitive to the tautomeric state. In a study of p-nitrobenzoyl esters of 2-, 4-, and 6-aminonicotinic acids, it was found that the free bases exist in the amino form. rsc.org In contrast, their hydrochlorides and 1-substituted pyridinium (B92312) derivatives exist in the imino form, as evidenced by significant changes in the ¹³C NMR chemical shifts of the ring carbons. rsc.org This shift in equilibrium upon protonation is attributed to the disturbance of the aromatic character of the pyridine ring, which makes the imino form more energetically favorable. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound. These complementary techniques probe the vibrational modes of the molecule, offering a unique "fingerprint" for its identification and structural characterization.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong band around 1700-1730 cm⁻¹. The C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), along with various bending and deformation modes of the pyridine ring and methyl group.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the C=O stretch may be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound (Note: These are approximate ranges and can be influenced by the molecular environment and intermolecular interactions.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (methyl) | 2850 - 2960 | Strong |

| C=O Stretch (ester) | 1700 - 1730 | Moderate |

| C=C, C=N Ring Stretch | 1400 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-O Stretch (ester) | 1100 - 1300 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating Electronic Transitions and pH-Dependent Spectroscopic Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the pyridine ring and the carbonyl group of the ester.

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the carbonyl group) to an antibonding π* orbital, are generally less intense and appear at longer wavelengths.

The UV-Vis spectrum of this compound is expected to be sensitive to the pH of the solution. Changes in pH can alter the protonation state of the amino group and the pyridine ring nitrogen, which in turn affects the electronic structure and the energies of the electronic transitions.

In acidic solutions, the amino group can be protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonation would likely lead to a hypsochromic shift (blue shift) in the absorption maximum, as the lone pair of electrons on the nitrogen is no longer available to participate in resonance with the aromatic ring. Conversely, in strongly basic solutions, while less likely for the amino group, any deprotonation events on related acidic functionalities would typically cause a bathochromic shift (red shift). The protonation of the pyridine nitrogen at lower pH values would also significantly alter the electronic structure and thus the UV-Vis spectrum.

Table 3: Predicted pH-Dependent UV-Vis Absorption Maxima (λ_max) for this compound (Note: These are hypothetical values to illustrate the expected trends.)

| Condition | Expected λ_max (nm) | Dominant Species |

| Acidic (pH < 2) | ~250-260 | Pyridinium and/or aminium form |

| Neutral (pH ~ 7) | ~280-290 | Neutral amino form |

| Basic (pH > 10) | ~280-290 | Neutral amino form |

Advanced Computational Chemistry Methodologies

Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the properties and behavior of this compound at the molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. DFT calculations can be employed to predict a wide range of properties for this compound, including its optimized geometry, charge distribution, and spectroscopic parameters.

By calculating the vibrational frequencies, DFT can aid in the assignment of experimental IR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing theoretical support for the interpretation of experimental data and the assignment of electronic transitions. DFT calculations can also be used to model the different tautomeric forms and protonated species of this compound to understand their relative stabilities and spectroscopic signatures.

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interactions of a small molecule like this compound with a biological target, such as a protein or enzyme.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding energy. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction. By simulating the movement of atoms over time, MD can reveal the stability of the docked pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur upon binding. These simulations offer a more realistic representation of the biological system and can provide valuable information for the design of more potent and selective inhibitors.

Prediction and Analysis of Molecular Descriptors Relevant to Pharmacokinetics and Drug-Likeness (e.g., TPSA, LogP)

The evaluation of a molecule's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of modern drug development. Computational methods allow for the early prediction of these properties through the calculation of molecular descriptors. Among the most significant of these are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong predictor of a drug's ability to permeate cell membranes and is therefore critical for estimating oral bioavailability. nih.gov A lower TPSA value is generally associated with better membrane permeability.

LogP is a measure of a compound's lipophilicity, or its affinity for a fatty, nonpolar environment versus a watery, polar one. acdlabs.com This parameter influences not only how a drug is absorbed and distributed throughout the body but also its ability to bind to target proteins and its potential for metabolic breakdown. acdlabs.com A positive LogP value indicates higher lipophilicity, while a negative value signifies higher hydrophilicity. acdlabs.com A balanced LogP is often sought for optimal pharmacokinetic properties.

For this compound, computational models provide key descriptor values that help assess its drug-likeness. The predicted values for TPSA and LogP are instrumental in forecasting its potential behavior in a biological context. Publicly available databases, such as PubChem, provide computed values for these properties. nih.gov

| Molecular Descriptor | Computed Value | Significance in Pharmacokinetics |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 65.2 Ų nih.gov | Predicts intestinal absorption and blood-brain barrier penetration. Values under 140 Ų are generally associated with good oral bioavailability. |

| XLogP3-AA (LogP) | 0.6 nih.gov | Indicates the balance between hydrophilicity and lipophilicity. A value around 0.6 suggests the compound has a relatively balanced solubility in both aqueous and lipid environments, which can be favorable for absorption and distribution. acdlabs.com |

Natural Bond Orbital (NBO) Analysis and Fukui Function Calculations for Chemical Reactivity Profiling

Beyond pharmacokinetics, computational methods can elucidate the electronic structure and chemical reactivity of a molecule at a quantum level. Natural Bond Orbital (NBO) analysis and Fukui function calculations are two such powerful techniques rooted in quantum chemistry.

Fukui Function Calculations , derived from Density Functional Theory (DFT), are used to identify the regions within a molecule that are most susceptible to different types of chemical attack. ymerdigital.comscm.com The Fukui function essentially measures the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de This allows for the precise identification of:

Nucleophilic attack sites (f+) : Regions most likely to accept an electron.

Electrophilic attack sites (f-) : Regions most likely to donate an electron.

Radical attack sites (f0) : Regions susceptible to radical reactions.

By calculating the Fukui functions for this compound, one can create a detailed reactivity map of the molecule. This map would highlight which atoms (e.g., the nitrogen of the amino group, the nitrogen within the pyridine ring, or specific carbon atoms) are the most probable centers for chemical reactions, providing a theoretical foundation for understanding its chemical behavior. ymerdigital.com

| Computational Method | Primary Output | Application to this compound |

|---|---|---|

| Natural Bond Orbital (NBO) Analysis | Localized bonds, lone pairs, atomic charges, and orbital interaction energies. q-chem.comwisc.edu | Quantifies electron delocalization from the amino group to the pyridine ring, assesses the stability of the molecule, and analyzes hyperconjugative interactions. |

| Fukui Function Calculations | Reactivity indices (f+, f-, f0) for each atom. faccts.de | Identifies the most probable sites for electrophilic, nucleophilic, and radical attack, creating a comprehensive chemical reactivity profile. |

Future Research Directions and Translational Perspectives for Methyl 4 Aminonicotinate

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The advancement of therapeutic agents derived from methyl 4-aminonicotinate hinges on the development of efficient, scalable, and selective synthetic routes. Future research in this area is focused on overcoming the limitations of traditional methods, such as harsh reaction conditions, low yields, and the generation of byproducts.

Another innovative strategy is the use of ring transformation reactions to construct the core 4-aminopyridine (B3432731) skeleton. For example, 3-methyl-5-nitropyrimidin-4(3H)-one can react with various enaminones to produce functionalized 4-aminopyridine-3-carboxylates. researchgate.net This method allows for the direct introduction of diverse amino groups at the 4-position by simply modifying the enaminone reactant, offering a high degree of flexibility for creating derivative libraries. researchgate.net

Furthermore, modern catalytic methods are being explored to enhance synthetic efficiency and reduce environmental impact. Photocatalysis, for instance, has been shown to shorten the synthesis path for related aminopyridine derivatives by enabling one-step reactions under mild conditions, avoiding the use of heavy metals. google.com The selective functionalization of the pyridine (B92270) ring at specific positions, such as the C4 position, is another critical area of research that allows for the precise tuning of a molecule's pharmacological properties. digitellinc.com

| Methodology | Starting Material | Key Advantages | Reference |

|---|---|---|---|

| Optimized Multi-step Synthesis | Isoquinoline (B145761) | Low cost, high overall yield, suitable for large-scale production, high purity. researchgate.net | researchgate.net |

| Ring Transformation Reaction | 3-Methyl-5-nitropyrimidin-4(3H)-one | Allows for easy modification of the 4-amino group, versatile for creating derivatives. researchgate.net | researchgate.net |

| Photocatalysis | 2-Aminopyridine | Shortens synthesis route, reduces byproducts, avoids heavy metals, environmentally friendly. google.com | google.com |

Expansion of Biological and Pharmacological Profiling Across Diverse Therapeutic Areas

The this compound scaffold is a privileged structure in drug discovery, with its derivatives showing promise across a wide range of diseases. Future research will focus on systematically exploring and expanding the biological and pharmacological profiles of these compounds to identify new therapeutic opportunities.

Historically, the parent molecule, 4-aminonicotinic acid, is recognized as a key intermediate in the synthesis of drugs for cardiovascular and cerebrovascular diseases. researchgate.net However, recent studies on related 4-aminopyridine structures have revealed significant potential in other areas. A major focus has been the development of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of inflammatory cytokines like IL-12. nih.gov Selective TYK2 inhibitors derived from a 4-aminopyridine benzamide (B126) scaffold are being investigated for the treatment of autoimmune and inflammatory disorders. nih.gov

The therapeutic potential of this scaffold extends to oncology. A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antitumor properties. mdpi.com These compounds were found to inhibit the proliferation of human cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations. mdpi.com The mechanism of action for the most potent analogs involves the suppression of angiogenesis and the induction of apoptosis and necrosis in tumor cells. mdpi.com

Beyond immunology and oncology, derivatives have been screened for a variety of other biological activities. Through multicomponent reactions like the Betti reaction, novel 4-aminoantipyrine (B1666024) derivatives have been synthesized and shown to possess significant anti-inflammatory and anthelmintic (anti-parasitic worm) activities. nih.gov Additionally, other studies have reported antibacterial and antifungal properties for various derivatives, highlighting the broad antimicrobial potential of this chemical class. mdpi.comfrontiersin.org

| Therapeutic Area | Specific Target/Activity | Example Scaffold | Reference |

|---|---|---|---|

| Immunology/Inflammation | TYK2 Inhibition | 4-Aminopyridine benzamide | nih.gov |

| Oncology | Anti-proliferation, Angiogenesis Inhibition, Apoptosis Induction | 4-(4-formamidophenylamino)-N-methylpicolinamide | mdpi.com |

| Inflammatory Disease | Anti-inflammatory Activity | 4-Aminoantipyrine derivatives | nih.gov |

| Infectious Disease | Anthelmintic, Antibacterial, Antifungal Activity | Amidrazone and Organotin(IV) derivatives | nih.govmdpi.comfrontiersin.org |

| Cardiovascular/Cerebrovascular | General Intermediate | 4-Aminonicotinic acid | researchgate.net |

Integration of Advanced Computational and Experimental Techniques for Rational Drug Design

The design and optimization of new drug candidates from the this compound scaffold are being significantly accelerated by the integration of advanced computational methods with experimental validation. mdpi.com These in silico techniques allow researchers to predict how molecules will behave, saving time and resources by prioritizing the synthesis of the most promising compounds. openmedicinalchemistryjournal.com

Key computational methodologies used in this process include:

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as a protein receptor. nih.gov It helps predict the binding orientation and affinity, providing insights into the mechanism of action. For example, molecular docking has been successfully used to guide the development of pyridine derivatives as anticoagulants by modeling their fit within the active site of the enzyme thrombin. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized molecules, helping to optimize lead compounds. 3D-QSAR models have been employed to design potent and selective inhibitors for targets like Polo-like kinase 1 (PLK1), a protein involved in cancer. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing a dynamic view of the binding stability and interactions. plos.org This is crucial for understanding the flexibility of the target and the ligand, leading to more accurate predictions of binding affinity. nih.gov

ADMET Prediction: This involves the in silico prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. plos.org Early assessment of these pharmacokinetic and toxicity profiles helps to identify candidates that are more likely to succeed in later stages of drug development. plos.org

The synergy between these computational tools and experimental synthesis and testing creates a powerful cycle for rational drug design. Computational predictions guide which derivatives to synthesize, and the experimental results are then used to refine and improve the computational models for the next round of design. nih.gov

| Technique | Purpose | Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to its target. | Guiding the design of pyridine-based thrombin inhibitors for anticoagulation. nih.gov | nih.gov |

| QSAR | Relates chemical structure to biological activity to predict potency. | Developing models to find novel derivatives with improved inhibitory activity. nih.gov | nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic interactions and stability of the ligand-target complex. | Studying potential interactions of SGLT2 inhibitors with bacterial targets. nih.gov | nih.gov |

| ADMET Prediction | Assesses pharmacokinetic and toxicity properties of drug candidates. | Evaluating the drug-likeness of new thiazolo[3,2-a]pyridine derivatives. plos.org | plos.org |

Potential for Preclinical and Clinical Translation of this compound-Derived Therapeutics

The ultimate goal of developing derivatives of this compound is their successful translation into clinically effective therapeutics. This process involves rigorous preclinical evaluation to ensure safety and efficacy before human trials can begin. While no drugs directly named from this specific starting material are currently in late-stage clinical trials, several derivatives based on the core 4-aminopyridine scaffold are progressing through the preclinical pipeline, demonstrating the translational potential of this chemical class.

The preclinical development phase is essential for assessing a drug candidate's initial safety and biological activity in animal models. researchgate.net This stage includes safety pharmacology studies to investigate effects on vital functions and toxicology studies to determine the potential for adverse effects. researchgate.net For example, a potent and selective TYK2 inhibitor derived from a 4-aminopyridine scaffold was tested in a mouse model of IL-12 induced cytokine release. nih.gov In this in vivo study, the compound demonstrated a statistically significant reduction of interferon-γ (IFNγ), providing crucial proof-of-concept that selective TYK2 inhibition is a viable therapeutic strategy. nih.gov

However, the path to clinical translation is fraught with challenges. These hurdles include ensuring batch-to-batch consistency in manufacturing, maintaining physiological stability of the compound, and thoroughly evaluating efficacy and safety to meet the stringent requirements of regulatory agencies. mdpi.com For any therapeutic candidate, potential off-target effects and unexpected immune responses must be carefully assessed in preclinical models before advancing to human studies. mdpi.com

Future work will focus on advancing the most promising leads identified from biological screening and computational design into comprehensive preclinical programs. This will involve detailed pharmacokinetic and pharmacodynamic studies, as well as long-term toxicology assessments in relevant animal species. nih.gov While the journey is complex, the demonstrated activity of several 4-aminopyridine derivatives in preclinical models provides a strong rationale for their continued development and underscores the potential for this scaffold to yield novel medicines for a variety of human diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.